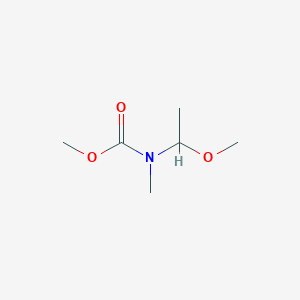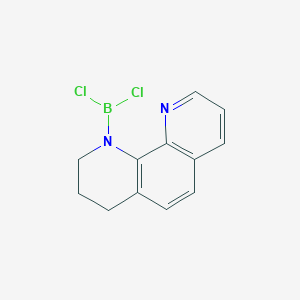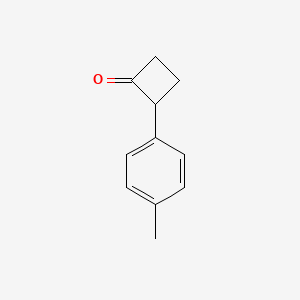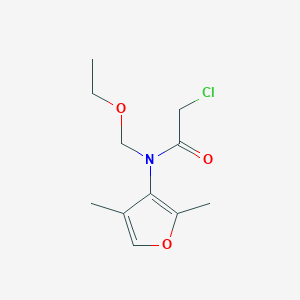
5-Ethenyl-1,3,5-triphenyl-4,5-dihydro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethenyl-1,3,5-triphenyl-4,5-dihydro-1H-pyrazole: is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes an ethenyl group and three phenyl groups attached to a dihydropyrazole ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethenyl-1,3,5-triphenyl-4,5-dihydro-1H-pyrazole typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. One efficient method uses vitamin B1 as a catalyst, which facilitates the reaction under mild conditions and yields the desired product in high purity and yield . The reaction is characterized by its simplicity, metal-free catalysis, and the absence of acid or base catalysts .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure consistent and efficient production on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Ethenyl-1,3,5-triphenyl-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyrazoles, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-Ethenyl-1,3,5-triphenyl-4,5-dihydro-1H-pyrazole is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound and its derivatives have shown promise in biological and medicinal research. They exhibit various pharmacological activities, including monoamine oxidase inhibition, which is relevant for the treatment of neurological disorders .
Industry: In the industrial sector, this compound derivatives are used as intermediates in the synthesis of dyes, pigments, and other specialty chemicals. Their fluorescence properties make them valuable in the development of optical materials and sensors .
Mécanisme D'action
The mechanism of action of 5-Ethenyl-1,3,5-triphenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its inhibitory effect on monoamine oxidase is attributed to the reversible binding of the compound to the enzyme’s active site, preventing the breakdown of neurotransmitters . This interaction is influenced by the electronic and steric properties of the phenyl groups attached to the pyrazole ring.
Comparaison Avec Des Composés Similaires
- 1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole
- 1,5-Diphenyl-4,5-dihydro-1H-pyrazole
- 3-Methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole
Comparison: Compared to these similar compounds, 5-Ethenyl-1,3,5-triphenyl-4,5-dihydro-1H-pyrazole is unique due to the presence of the ethenyl group, which imparts additional reactivity and potential for further functionalization. This makes it a versatile intermediate for the synthesis of a wide range of derivatives with diverse applications.
Conclusion
This compound is a compound of significant interest in various fields of research and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules with potential applications in chemistry, biology, medicine, and industry. The compound’s ability to undergo various chemical reactions and its promising pharmacological activities further highlight its importance in scientific research.
Propriétés
Numéro CAS |
87995-96-8 |
|---|---|
Formule moléculaire |
C23H20N2 |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
5-ethenyl-1,3,5-triphenyl-4H-pyrazole |
InChI |
InChI=1S/C23H20N2/c1-2-23(20-14-8-4-9-15-20)18-22(19-12-6-3-7-13-19)24-25(23)21-16-10-5-11-17-21/h2-17H,1,18H2 |
Clé InChI |
MYZFSGGWOXCXHK-UHFFFAOYSA-N |
SMILES canonique |
C=CC1(CC(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


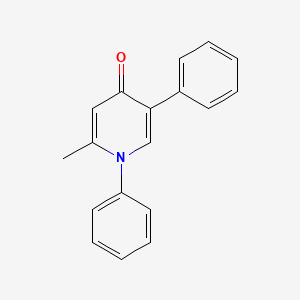
![5-Methyl-2-[(4-methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14394519.png)
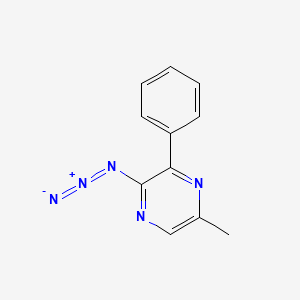
![2-{2-[(Prop-2-en-1-yl)sulfanyl]ethoxy}butane](/img/structure/B14394532.png)
![1,3-Dioxotetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-6-yl benzoate](/img/structure/B14394535.png)
![(4E)-4-[(4-methoxyphenyl)imino]-3-nitro-4H-chromen-2-ol](/img/structure/B14394540.png)
![(1R,6R)-3-(Naphthalen-1-yl)-6-[(propan-2-yl)amino]cyclohex-2-en-1-ol](/img/structure/B14394545.png)
